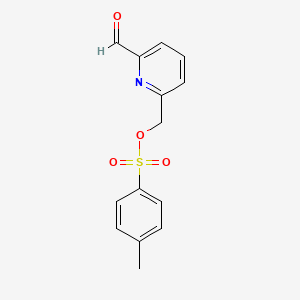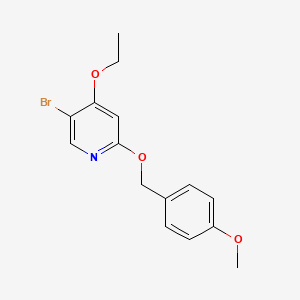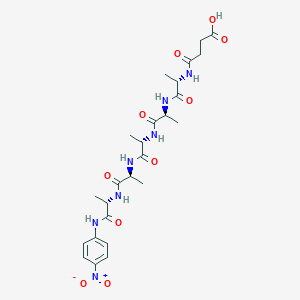
Suc-ala-ala-ala-ala-ala-pna
Descripción general
Descripción
Suc-Ala-Ala-Ala-Ala-Ala-pNA is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is a chromogenic substrate for chymotrypsin-like serine protease, pancreatic elastase, and serine endopeptidase .
Synthesis Analysis
The synthesis of Suc-Ala-Ala-Ala-Ala-Ala-pNA has been reported . It is a white to faint yellow powder with a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . The enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions .
Molecular Structure Analysis
The molecular weight of Suc-Ala-Ala-Ala-Ala-Ala-pNA is 451.43 and the molecular formula is C19H25N5O8 .
Chemical Reactions Analysis
Suc-Ala-Ala-Ala-Ala-Ala-pNA is used to assay elastase activity . Elastase binds and hydrolyzes Suc-Ala-Ala-Ala-Ala-Ala-pNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of elastase activity .
Physical And Chemical Properties Analysis
Suc-Ala-Ala-Ala-Ala-Ala-pNA is a pale yellow amorphous powder . It is soluble in DMF at 25 mg/mL . Stock solutions of this material in DMSO may be stored in aliquots at –20 °C .
Aplicaciones Científicas De Investigación
Elastase Activity Measurement
Suc-ala-ala-ala-ala-ala-pna: is a colorimetric substrate for elastase, an enzyme that plays a critical role in various biological processes, including inflammation and tissue remodeling . In scientific research, this compound is used to measure elastase activity by hydrolyzing it to release p-nitroanilide (pNA) . The released pNA can be quantified by colorimetric detection at 405 nm , providing a direct measure of elastase activity in various samples, such as tissue extracts or biological fluids .
Protease Inhibition Studies
This compound is also valuable in studying protease inhibitors, which are molecules that can prevent the activity of proteases like elastase. By using Suc-ala-ala-ala-ala-ala-pna as a substrate, researchers can assess the efficacy of new inhibitory compounds by observing the decrease in pNA release, which indicates successful inhibition of elastase activity .
Drug Discovery and Development
In the field of drug discovery, Suc-ala-ala-ala-ala-ala-pna serves as a tool for screening potential drug candidates that target elastase. Compounds that effectively reduce the enzymatic activity of elastase by interacting with this substrate can be considered promising leads for the development of new therapeutic agents .
Diagnostic Marker Analysis
Elastase levels can serve as diagnostic markers for various diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosisSuc-ala-ala-ala-ala-ala-pna is used in assays designed to quantify elastase concentration in patient samples, aiding in the diagnosis and monitoring of these conditions .
Enzyme Kinetics
Researchers utilize Suc-ala-ala-ala-ala-ala-pna to study the kinetics of elastase and other related enzymes. By analyzing the rate of substrate hydrolysis, scientists can gain insights into the catalytic mechanisms of elastase and how it interacts with different substrates and inhibitors .
Cell Biology Research
In cell biology, understanding the role of elastase in cellular processes is crucialSuc-ala-ala-ala-ala-ala-pna is employed in experiments to investigate how elastase contributes to processes like cell migration, invasion, and apoptosis, particularly in the context of cancer research .
Tissue Engineering
The compound’s role in measuring elastase activity is instrumental in tissue engineering research. Scientists can use it to monitor the degradation of scaffold materials by elastase, which is important for designing biomaterials that can support tissue regeneration while being gradually remodeled by the body’s enzymes .
Comparative Biochemistry
Finally, Suc-ala-ala-ala-ala-ala-pna is used in comparative biochemistry to study the differences in elastase activity across various species. This research can provide valuable information about the evolutionary adaptations of elastase and its substrates, contributing to our understanding of enzyme evolution and function .
Mecanismo De Acción
Target of Action
The primary target of Suc-ala-ala-ala-ala-ala-pna, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is elastase . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. It plays a crucial role in maintaining the elasticity and structural integrity of tissues.
Mode of Action
Suc-ala-ala-ala-ala-ala-pna acts as a substrate for elastase . Elastase binds to the compound and hydrolyzes it, leading to the release of p-nitroaniline . This interaction results in a change that can be quantified by colorimetric detection at 405 nm , providing a measure of elastase activity.
Pharmacokinetics
Its solubility has been tested in dmf at 25 mg/ml . Various publications cite preparation of stock solutions of this material in DMSO . These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The hydrolysis of Suc-ala-ala-ala-ala-ala-pna by elastase results in the formation of p-nitroaniline . This reaction can be quantified by colorimetric detection, providing a measure of elastase activity . Therefore, the compound serves as a useful tool for assaying elastase activity in various biological samples.
Action Environment
The action of Suc-ala-ala-ala-ala-ala-pna can be influenced by various environmental factors. For instance, the buffers and solvents used in assays can affect the substrate results . Moreover, the compound should be stored at 2-8 °C for stability .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O10/c1-12(26-19(33)10-11-20(34)35)21(36)27-13(2)22(37)28-14(3)23(38)29-15(4)24(39)30-16(5)25(40)31-17-6-8-18(9-7-17)32(41)42/h6-9,12-16H,10-11H2,1-5H3,(H,26,33)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,31,40)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJQWUPRIFIBP-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-ala-ala-ala-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Suc-Ala-Ala-Ala-Ala-Ala-pNA particularly useful for studying astacin?
A: Suc-Ala-Ala-Ala-Ala-Ala-pNA (N-(3-(4-nitrophenyl)propanoyl)-hexaalanylamide) is a valuable tool for studying astacin, a zinc-endopeptidase, for a few reasons. []
- Cleavage Specificity: Astacin shows a preference for cleaving peptide bonds rather than simple amide bonds. Suc-Ala-Ala-Ala-Ala-Ala-pNA, with its multiple alanine residues, mimics a peptide substrate more closely than shorter nitroanilide compounds. []
- Multiple Cleavage Sites: Uniquely, astacin can cleave this substrate in two places. The first cleavage, yielding Suc-Ala-Ala and Ala-Ala-Ala-pNA, occurs much more efficiently (1200x higher specificity constant) than the second cleavage which releases p-nitroaniline from the remaining fragment. This highlights astacin's preference for longer substrates and its ability to make multiple cuts. []
- Kinetic Studies: By measuring the rate of p-nitroaniline release, researchers can determine kinetic parameters like kcat/Km, providing insights into astacin's catalytic efficiency and substrate preference. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






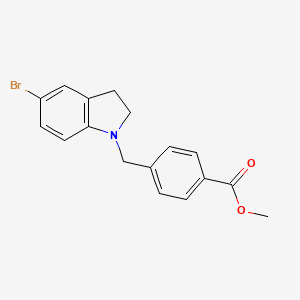

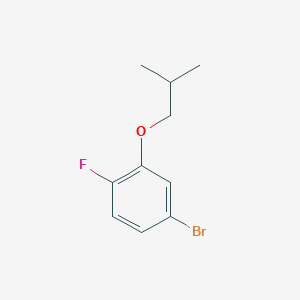
![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
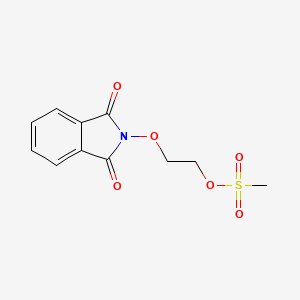
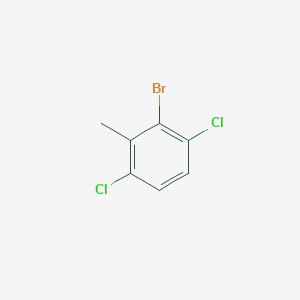
![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
